molecular formula C21H17NO B12948714 5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde

5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde

Cat. No.: B12948714
M. Wt: 299.4 g/mol
InChI Key: ICZUCEHYHGLIFL-UHFFFAOYSA-N
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Description

5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde is a complex organic compound with a unique structure that includes a seven-membered ring fused with two benzene rings and a phenyl group. This compound is part of the dibenzoazepine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of 5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde involves multiple steps, including lithiations, substitutions, and oxidations. One efficient method combines these steps into a one-pot procedure, significantly improving the yield and reducing the reaction time . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on neurotransmitter systems in the brain, modulating the activity of neurotransmitters like serotonin and norepinephrine. This modulation can lead to therapeutic effects in conditions like depression and epilepsy .

Comparison with Similar Compounds

5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde is unique due to its specific structural features and the presence of the phenyl and aldehyde groups. Similar compounds include:

These similar compounds are often used as starting materials or intermediates in the synthesis of more complex molecules, including this compound.

Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

11-phenyl-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde

InChI

InChI=1S/C21H17NO/c23-15-16-10-13-21-18(14-16)12-11-17-6-4-5-9-20(17)22(21)19-7-2-1-3-8-19/h1-10,13-15H,11-12H2

InChI Key

ICZUCEHYHGLIFL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C=O)N(C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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